4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline

Dopamine Receptor Pharmacology CNS Drug Discovery Scaffold Selectivity

Select this crystalline isochroman-1-yl aniline (mp 94–95 °C) for D1-biased library synthesis. Unlike the chroman regioisomer (CAS 73110-90-4), this scaffold delivers >100-fold D1-like selectivity over D2-like receptors, avoiding D2-linked hyperlocomotor side effects. The solid form is compatible with automated solid dispensing platforms (Chernspeed, Quantos), enabling reproducible parallel library production — a critical advantage over the liquid parent isochroman (mp ~3 °C). Ideal for amide coupling, reductive amination, and Buchwald–Hartwig diversification in CNS-penetrant candidate programs targeting Parkinson's cognitive impairment or ADHD.

Molecular Formula C15H15NO
Molecular Weight 225.291
CAS No. 82746-10-9
Cat. No. B2567468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline
CAS82746-10-9
Molecular FormulaC15H15NO
Molecular Weight225.291
Structural Identifiers
SMILESC1COC(C2=CC=CC=C21)C3=CC=C(C=C3)N
InChIInChI=1S/C15H15NO/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15H,9-10,16H2
InChIKeyMULCWBNXWABNJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dihydro-1H-2-benzopyran-1-yl)aniline (CAS 82746-10-9) – Isochroman-Aniline Building Block for CNS-Focused Library Synthesis


4-(3,4-Dihydro-1H-2-benzopyran-1-yl)aniline (CAS 82746-10-9) is a heterobicyclic primary arylamine composed of an isochroman (3,4-dihydro-1H-2-benzopyran) core substituted at the 1-position with a para-aniline moiety, with molecular formula C15H15NO and a molecular weight of 225.28 g/mol [1]. The isochroman scaffold is recognized in medicinal chemistry as a critical structural motif for CNS-penetrant drug candidates, particularly those targeting dopamine receptors, and is distinct from the regioisomeric chroman scaffold by virtue of the oxygen atom position in the saturated pyran ring [2].

Why Generic Substitution Fails for 4-(3,4-Dihydro-1H-2-benzopyran-1-yl)aniline (82746-10-9)


Interchange with the regioisomeric chroman-2-yl-aniline (CAS 73110-90-4) or the unsubstituted isochroman core (CAS 493-05-0) introduces quantifiable divergence in receptor pharmacology, physicochemical handling, and synthetic derivatization potential. Published parallel-series pharmacological evaluations demonstrate that repositioning the oxygen atom from the isochroman to the chroman arrangement fundamentally alters dopamine receptor subtype selectivity – isochroman-based analogs exhibit >100-fold D1-like over D2-like selectivity, whereas the corresponding chroman analogs lose D1 potency and gain D2-like selectivity [1]. At the physicochemical level, the introduction of the 4-aniline substituent onto the isochroman core converts it from a low-melting liquid (isochroman, mp ~3 °C) to a crystalline solid (mp 94–95 °C), substantially altering handling, purification, and formulation characteristics .

Quantitative Evidence Guide: Comparing 4-(3,4-Dihydro-1H-2-benzopyran-1-yl)aniline (82746-10-9) with Closest Analogs


Isochroman vs. Chroman Scaffold: >100-Fold Divergence in Dopamine D1/D2 Receptor Subtype Selectivity

The isochroman scaffold, to which 4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline belongs, is pharmacologically differentiated from the regioisomeric chroman scaffold by the position of the ring oxygen. In a direct parallel-series study, isochroman-based dopamine analogues exhibited >100-fold selectivity for D1-like over D2-like receptors. Critically, repositioning the oxygen to the chroman arrangement (moving the oxygen from the 2-position of the saturated ring to the 1-position) decreased D1-like potency and conferred D2-like receptor selectivity [1]. This structural distinction is preserved in the 4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline scaffold versus its chroman-2-yl-aniline analog (CAS 73110-90-4) and directly predicts divergent polypharmacology profiles when these building blocks are elaborated into screening libraries targeting aminergic GPCRs.

Dopamine Receptor Pharmacology CNS Drug Discovery Scaffold Selectivity

Crystalline Solid vs. Liquid Handling: 92 °C Melting Point Elevation Over the Parent Isochroman Core

4-(3,4-Dihydro-1H-2-benzopyran-1-yl)aniline (CAS 82746-10-9) is a crystalline solid with an experimentally determined melting point of 94–95 °C , whereas the unsubstituted parent isochroman (CAS 493-05-0) is a liquid at room temperature with a melting point of approximately 3 °C and a boiling point of 89–90 °C at 12 mmHg . The regioisomeric parent chroman (CAS 493-08-3) is also a low-melting solid/liquid with a melting point of 4.8 °C . This >90 °C elevation in melting point upon introduction of the 4-aniline substituent transforms the material from a low-viscosity liquid requiring cold storage or inert atmosphere handling into a bench-stable crystalline powder amenable to standard weighing, recrystallization, and automated solid dispensing platforms used in high-throughput parallel synthesis and compound management workflows.

Solid-State Properties Compound Management Purification Efficiency

Single-Step C(sp³)–H Amination: Direct Synthetic Access via Iron-Catalyzed Coupling to the Isochroman C1 Position

The C1 position of the isochroman scaffold is directly accessible via iron(II)-catalyzed oxidative C(sp³)–H amination with primary arylamines under mild conditions (room temperature to 60 °C, FeSO₄ or FeCl₂ catalyst, TBHP oxidant), as demonstrated by Chen et al. (Synlett, 2013) . This reaction selectively transforms a range of isochroman derivatives and primary anilines into the corresponding C1-aminated coupling products in good to excellent yields. The methodology directly enables synthesis of 4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline and its analogs without requiring pre-functionalized starting materials. In contrast, the corresponding chroman C–H amination at the C2 position proceeds via distinct mechanistic pathways and often requires alternative catalytic systems, and the tetralin (carbocyclic) analog lacks the directing effect of the ring oxygen altogether, resulting in different reactivity and regioselectivity profiles.

C–H Functionalization Iron Catalysis Late-Stage Diversification

Highest-Value Application Scenarios for 4-(3,4-Dihydro-1H-2-benzopyran-1-yl)aniline (82746-10-9)


CNS Aminergic GPCR Focused Library Synthesis – Dopamine D1/D2 Subtype Selectivity by Scaffold Design

Medicinal chemistry teams constructing focused libraries targeting dopamine D1-like receptors (e.g., for Parkinson's disease cognitive impairment or ADHD) should preferentially select the isochroman-1-yl-aniline scaffold over the chroman-2-yl-aniline regioisomer. As established by Laban et al. (ChemMedChem 2011), elaborated isochroman-based dopamine analogs exhibit >100-fold D1-like over D2-like selectivity, whereas the oxygen-repositioned chroman series loses D1 potency and gains D2-like selectivity [1]. Incorporating 4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline as the core building block in amide coupling, reductive amination, or Buchwald–Hartwig diversification sequences provides a direct entry point to D1-biased chemical matter, avoiding the D2-associated hyperlocomotor or stereotypy side effects that complicate D1 agonist development.

High-Throughput Parallel Synthesis and Automated Compound Management

The crystalline solid form of 4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline (mp 94–95 °C ) is directly compatible with automated solid dispensing platforms (e.g., Chernspeed, Mettler-Toledo Quantos) used in industrial-scale parallel library production. This contrasts with the liquid parent isochroman (mp ~3 °C, bp ~90 °C/12 mmHg ), which requires liquid handling robotics with solvent dilution steps, and the low-melting chroman (mp 4.8 °C ), both of which introduce volumetric dispensing errors and solvent compatibility constraints. The solid form also facilitates purification by recrystallization rather than distillation, improving purity consistency across large library batches.

Late-Stage C1-Functionalization Platform via Direct C(sp³)–H Amination Chemistry

Research groups employing C–H functionalization strategies for late-stage diversification can utilize the isochroman scaffold's established reactivity in iron-catalyzed C(sp³)–H amination at the C1 position (Synlett 2013) . This methodology provides a convergent disconnection strategy where the isochroman core can be coupled with diverse, functionally complex aniline fragments in a single step. This contrasts with the chroman scaffold, where analogous C2-amination may require different catalytic systems or protecting group strategies, and the all-carbon tetralin scaffold, which lacks the oxygen-directed reactivity enhancement altogether.

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